molecular formula C16H19NO B2743078 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone CAS No. 1797730-03-0

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone

Cat. No. B2743078
CAS RN: 1797730-03-0
M. Wt: 241.334
InChI Key: ZQIKPHXNCTVFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone, also known as AT-121, is a novel synthetic compound that has been developed as a potential analgesic and anti-addictive agent. It is a kappa-opioid receptor agonist and a mu-opioid receptor antagonist, which means that it has the potential to provide pain relief without the risk of addiction or respiratory depression.

Scientific Research Applications

Stereoselective Synthesis and PI3 Kinase Inhibition

One significant application is in the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, highlighting the role of structural specificity in medicinal chemistry. For example, the synthesis and stereochemical determination of an active metabolite of the potent PI3 kinase inhibitor PKI-179 demonstrate the importance of stereospecific hydroboration and inversion strategies in achieving desired pharmacological activities (Chen et al., 2010).

Advancements in Asymmetric Synthesis

Research also focuses on diastereoselective construction strategies, such as the synthesis of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-Hydroxyaldehyde derivatives through the Aza-Prins reaction. This illustrates the compound's utility in enabling new routes towards asymmetric synthesis of structurally complex molecules with potential applications in drug development and beyond (Mahía et al., 2017).

Novelty in Chemical Structures and Drug Discovery

Moreover, the title compound is instrumental in the photochemical synthesis of 2-Azabicyclo[3.2.0]heptanes, serving as advanced building blocks for drug discovery. The synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, from this process underscores the compound's value in creating novel chemical entities that could lead to new therapeutic agents (Druzhenko et al., 2018).

Enantioselective Syntheses of Tropane Alkaloids

Additionally, the compound has been used in the novel and versatile method for the enantioselective syntheses of tropane alkaloids, demonstrating the importance of starting from keto-lactams and employing silyl enol ether formation and lactam activation strategies. This research highlights the compound's role in the synthesis of complex natural products and alkaloids (Mao et al., 2014).

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-4-2-5-13(10-12)11-16(18)17-14-6-3-7-15(17)9-8-14/h2-6,10,14-15H,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIKPHXNCTVFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.